cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a cyclohexanecarbonyl group and a phenoxypropyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through Friedel-Crafts acylation, where cyclohexanecarbonyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be attached via nucleophilic substitution, where a phenoxypropyl halide reacts with the indole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Potassium carbonate (K₂CO₃), phenoxypropyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE depends on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenoxypropyl)-1H-indole: Lacks the cyclohexanecarbonyl group, which may result in different chemical and biological properties.
3-Cyclohexanecarbonylindole: Lacks the phenoxypropyl group, which may affect its reactivity and applications.
1-Phenyl-1H-indole: A simpler indole derivative with different functional groups, leading to distinct properties and uses.
Uniqueness
3-CYCLOHEXANECARBONYL-1-(3-PHENOXYPROPYL)-1H-INDOLE is unique due to the presence of both the cyclohexanecarbonyl and phenoxypropyl groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
cyclohexyl-[1-(3-phenoxypropyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H27NO2/c26-24(19-10-3-1-4-11-19)22-18-25(23-15-8-7-14-21(22)23)16-9-17-27-20-12-5-2-6-13-20/h2,5-8,12-15,18-19H,1,3-4,9-11,16-17H2 |
InChI Key |
CYDKGTHJBFJVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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